2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide
Overview
Description
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide is an organic compound that features a bromophenyl group and an isopropylphenyl group attached to an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide typically involves the reaction of 4-bromoaniline with 4-isopropylbenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The resulting product is then purified using recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but with optimizations for large-scale reactions. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, solvent recovery and recycling processes are implemented to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction Reactions: The nitro group, if present, can be reduced to an amine.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents like dimethylformamide (DMF) are commonly used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere are used.
Major Products Formed
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines from nitro derivatives.
Scientific Research Applications
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its anti-inflammatory and analgesic properties.
Material Science: The compound is studied for its use in the synthesis of novel polymers and materials with specific electronic properties.
Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and protein binding.
Mechanism of Action
The mechanism of action of 2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromophenyl group can participate in halogen bonding, while the isopropylphenyl group can enhance hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-bromophenyl)-N-[4-(methyl)phenyl]acetamide
- 2-(4-bromophenyl)-N-[4-(ethyl)phenyl]acetamide
- 2-(4-bromophenyl)-N-[4-(tert-butyl)phenyl]acetamide
Uniqueness
2-(4-bromophenyl)-N-[4-(propan-2-yl)phenyl]acetamide is unique due to the presence of the isopropyl group, which can influence its steric and electronic properties. This can result in different reactivity and binding affinity compared to its analogs with other alkyl groups.
Properties
IUPAC Name |
2-(4-bromophenyl)-N-(4-propan-2-ylphenyl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18BrNO/c1-12(2)14-5-9-16(10-6-14)19-17(20)11-13-3-7-15(18)8-4-13/h3-10,12H,11H2,1-2H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVKRVXIKQKYSTK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)CC2=CC=C(C=C2)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18BrNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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